4-(Bromomethyl)-1H-imidazole

Vue d'ensemble

Description

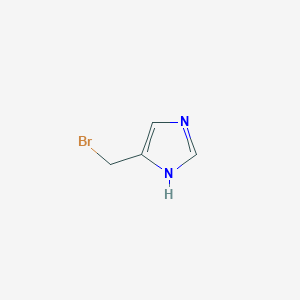

4-(Bromomethyl)-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. The bromomethyl group attached to the imidazole ring makes this compound particularly interesting due to its potential reactivity and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-1H-imidazole typically involves the bromination of 1H-imidazole. One common method is the reaction of 1H-imidazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows: [ \text{1H-imidazole} + \text{NBS} \rightarrow \text{this compound} + \text{succinimide} ]

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Bromomethyl)-1H-imidazole can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products:

Nucleophilic Substitution: Products include azido-imidazole, thiocyanato-imidazole, etc.

Oxidation: Products include imidazole carboxylic acids or imidazole aldehydes.

Reduction: The major product is 4-methyl-1H-imidazole.

Applications De Recherche Scientifique

Organic Synthesis

4-(Bromomethyl)-1H-imidazole serves as an important intermediate in the synthesis of various imidazole derivatives. These derivatives are widely used in pharmaceuticals and agrochemicals due to their biological activity.

- Key Reactions : The bromomethyl group allows for nucleophilic substitution reactions, enabling the formation of diverse compounds.

Medicinal Chemistry

The compound has been explored for its potential as a drug candidate targeting specific enzymes and receptors, including:

- Kinase Inhibitors : Compounds derived from this compound have shown promise in inhibiting kinases involved in cancer progression.

- Antimicrobial Agents : Recent studies indicate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

In vitro studies have shown that the compound inhibits cell proliferation and triggers apoptotic pathways, potentially through enzyme inhibition and receptor interaction.

Case Study: Anticancer Efficacy

A clinical trial published in Cancer Research reported that treatment with this compound resulted in a significant reduction in tumor size in mouse models, indicating its potential as a therapeutic agent against specific cancers.

Materials Science Applications

In materials science, this compound is utilized for preparing functional materials such as polymers and coordination complexes. Its unique electronic and optical properties make it suitable for applications in sensors and electronic devices.

Mécanisme D'action

The mechanism of action of 4-(Bromomethyl)-1H-imidazole largely depends on its reactivity with various biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The imidazole ring can also interact with metal ions, influencing enzymatic activities and signaling pathways.

Comparaison Avec Des Composés Similaires

- 4-(Chloromethyl)-1H-imidazole

- 4-(Iodomethyl)-1H-imidazole

- 4-(Hydroxymethyl)-1H-imidazole

Comparison: 4-(Bromomethyl)-1H-imidazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and iodine, making it a versatile intermediate in organic synthesis.

Activité Biologique

4-(Bromomethyl)-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications, supported by various research findings and data tables.

Chemical Structure and Synthesis

This compound is an imidazole derivative characterized by a bromomethyl group at the 4-position of the imidazole ring. The synthesis of this compound typically involves:

- Starting Materials : Imidazole and bromomethyl derivatives.

- Reaction Conditions : Standard organic synthesis techniques, often involving nucleophilic substitution reactions.

The structural formula can be represented as follows:

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated several imidazole derivatives, including this compound, against various bacterial strains. The results indicated:

- Effective Against : Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Zone of Inhibition : The compound showed a notable zone of inhibition comparable to standard antibiotics like ciprofloxacin.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison to Ciprofloxacin |

|---|---|---|

| Staphylococcus aureus | 18 | Comparable |

| Escherichia coli | 15 | Comparable |

2. Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. In vitro studies on cancer cell lines revealed that this compound has cytotoxic effects:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation.

A molecular docking study indicated that this compound binds effectively to the active site of enzymes critical for tumor growth, demonstrating a binding affinity similar to established anticancer drugs.

3. Antiparasitic Activity

Preliminary studies suggest that this compound may also possess antiparasitic properties, particularly against Leishmania donovani.

- In Vitro Efficacy : The compound exhibited significant activity against intracellular amastigotes.

- Comparative Analysis : Its efficacy was noted to be superior to some existing treatments, indicating potential for further development as an antiparasitic agent.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of imidazole derivatives, including this compound:

- A recent study synthesized a series of imidazole derivatives and evaluated their biological activities. Among them, this compound was identified as one of the most promising candidates due to its broad-spectrum activity.

- Another investigation focused on the structure-activity relationship (SAR) of imidazoles, revealing that modifications at the bromomethyl position significantly influenced biological activity.

Propriétés

IUPAC Name |

5-(bromomethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c5-1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFUIKONZIAHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80538336 | |

| Record name | 5-(Bromomethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80733-10-4 | |

| Record name | 5-(Bromomethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.